molecular formula C14H20N4O4S B2627872 [3-Methyl-7-(3-methyl-butyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl]-acetic acid methyl ester CAS No. 377065-73-1

[3-Methyl-7-(3-methyl-butyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl]-acetic acid methyl ester

Cat. No. B2627872
CAS RN: 377065-73-1
M. Wt: 340.4
InChI Key: YPKJANNLVWMJTF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of esters involves a carbonyl group (C=O) and an ether group (R-O-R’) where R and R’ can be any alkyl or aryl group .

Chemical Reactions of Esters Esters can undergo a number of reactions including hydrolysis, reduction, and the Claisen condensation. Hydrolysis, in the presence of a base or acid, will break the ester down into its constituent alcohol and carboxylic acid .

Physical and Chemical Properties of Esters Esters are often colorless, sweet-smelling liquids. They are less polar than carboxylic acids, so they have lower boiling points. Most esters are insoluble in water but soluble in organic solvents .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • Synthesis and Characterization

    Studies have described the synthesis and properties of various heterocyclic compounds, including analogs of purine-diones, which have been synthesized and tested for their anticancer activities. For instance, Hayallah (2017) discusses the design, molecular modeling, and synthesis of new purine-diones and pyridopyrimidine-diones with anticancer activity, highlighting methodologies that could potentially be applied to the synthesis and application of the compound of interest Hayallah, 2017.

  • Crystal Packing and Molecular Interactions

    Research on the structural study of dicarboxylic acids and esters attached to a naphthalene ring, as presented by Mondal et al. (2008), explores weak intermolecular interactions, which could be relevant in understanding the crystal packing and molecular interactions of complex organic compounds Mondal et al., 2008.

Applications in Biocatalysis and Bioengineering

  • Expanding Ester Biosynthesis in E. coli: Rodriguez et al. (2014) engineered Escherichia coli to produce various esters, expanding the capabilities of whole-cell biocatalysis. This study provides insights into the biosynthesis of esters, potentially applicable to the compound for exploring its biosynthetic pathways Rodriguez et al., 2014.

Antimicrobial and Antifungal Applications

  • Antimicrobial Activities

    Research on the synthesis and in vitro antimicrobial activities of related compounds, such as 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones by Sharma et al. (2004), highlights the potential antimicrobial applications of similar compounds Sharma et al., 2004.

  • Bioactive Compounds from Natural Sources

    Khayyat and Sameeh (2017) focused on the synthesis and antifungal activity of bioactive epoxides and hydroperoxides derived from naturally occurring compounds, suggesting a potential area of application for bioactive derivatives of the compound Khayyat & Sameeh, 2017.

Future Directions

Esters are being studied for a variety of uses including as potential biofuels. The ability to design and synthesize esters with specific properties is a major focus of research in organic chemistry .

properties

IUPAC Name

methyl 2-[3-methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4S/c1-8(2)5-6-18-10-11(17(3)13(21)16-12(10)20)15-14(18)23-7-9(19)22-4/h8H,5-7H2,1-4H3,(H,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKJANNLVWMJTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(N=C1SCC(=O)OC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[3-methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetate

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